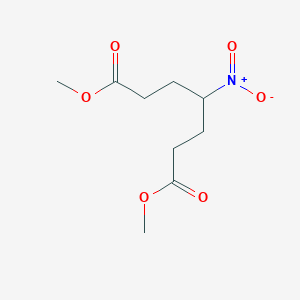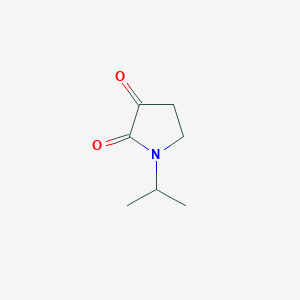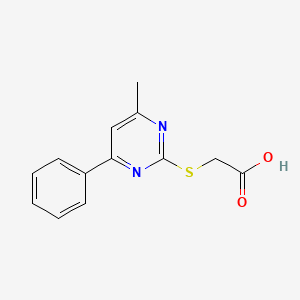
Dimethyl 4-nitroheptanedioate
Vue d'ensemble
Description
Dimethyl 4-nitroheptanedioate is a chemical compound with the molecular formula C9H15NO6 . It has a molecular weight of 233.22 g/mol . The IUPAC name for this compound is dimethyl 4-nitroheptanedioate .
Molecular Structure Analysis
The molecular structure of Dimethyl 4-nitroheptanedioate includes a nitro group (NO2) attached to the fourth carbon in the heptanedioate chain . The compound also contains two ester groups, which are formed by the reaction of carboxylic acid and alcohol .Physical And Chemical Properties Analysis
Dimethyl 4-nitroheptanedioate has several computed properties. It has a molecular weight of 233.22 g/mol, an XLogP3-AA of 0.4, and a topological polar surface area of 98.4 Ų . It has no hydrogen bond donors but has six hydrogen bond acceptors . The compound has eight rotatable bonds .Applications De Recherche Scientifique
Electro-Organic Synthesis
- Dimethyl 4-nitroheptanedioate is involved in electro-organic synthesis processes. The electrochemical reduction of similar compounds, like 4-nitrobenzylbromide, has been studied in various solutions. This includes studies in the absence of intentionally added supporting electrolyte, highlighting the compound's relevance in synthetic organic chemistry and material science (He, Watts, Marken, & Haswell, 2005).
Environmental Toxicology
- Research on compounds structurally related to Dimethyl 4-nitroheptanedioate, such as nitroaromatic compounds, has significant implications in environmental toxicology. These compounds are used in various applications, including agriculture and the military, and their transformation products are known for their toxicity and environmental persistence (Kadoya, Sierra-Alvarez, Wong, Abrell, Mash, & Field, 2018).
Chemical Synthesis and Industrial Applications
- In the field of chemical synthesis, Dimethyl 4-nitroheptanedioate and related compounds serve as intermediates in various industrial applications. For instance, the synthesis and study of N,N-Dimethyl-4-nitrobenzylamine, which is used in medicine, pesticides, and chemicals, showcases the compound's importance in these industries (Wang Ling-ya, 2015).
Photocatalysis and Advanced Materials
- The compound and its derivatives are used in photocatalytic applications, such as the N,N-dimethylation of amines and nitro compounds with methanol under UV irradiation. This highlights its potential in the development of advanced materials and sustainable chemical processes (Zhang, Zhang, Deng, & Shi, 2015).
Biodegradation and Environmental Remediation
- Related nitro compounds are subject to biodegradation studies, which are crucial for environmental remediation. The biodegradation of phenolic mixtures, including derivatives of nitro compounds, in sequencing batch reactors, has been researched, demonstrating the potential for microbial degradation and environmental clean-up strategies (Tomei & Annesini, 2008).
Propriétés
IUPAC Name |
dimethyl 4-nitroheptanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO6/c1-15-8(11)5-3-7(10(13)14)4-6-9(12)16-2/h7H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWGSSBSDDOWPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(CCC(=O)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20998874 | |
| Record name | Dimethyl 4-nitroheptanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20998874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 4-nitroheptanedioate | |
CAS RN |
7766-83-8 | |
| Record name | NSC143370 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143370 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl 4-nitroheptanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20998874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4H-Cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one, 2-[[2-(3,4-dimethylphenyl)-2-oxoethyl]thio]-3,5,6,7-tetrahydro-3-(2-propen-1-yl)-](/img/structure/B3407559.png)


![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3407586.png)

![1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-amine](/img/structure/B3407603.png)


![2-Oxobenzo[d][1,3]oxathiol-5-yl benzoate](/img/structure/B3407618.png)


![5'-Fluoro-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B3407639.png)
